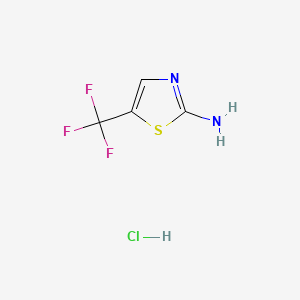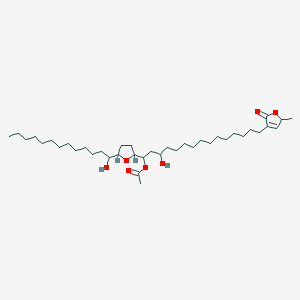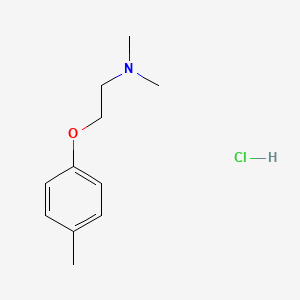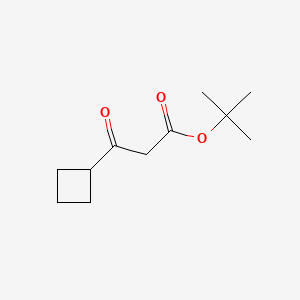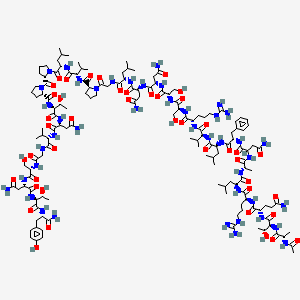
Acetyl-Amylin (8-37) (mouse, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Amylin (8-37) (mouse, rat) is a truncated analog of the native amylin peptide, which is a glucoregulatory hormone co-secreted with insulin by the pancreatic beta cells. This compound selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue. It is used primarily in scientific research to study the physiological and pharmacological effects of amylin and its analogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl-Amylin (8-37) (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Acetyl-Amylin (8-37) (mouse, rat) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds
Major Products Formed
The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide .
Aplicaciones Científicas De Investigación
Acetyl-Amylin (8-37) (mouse, rat) is widely used in scientific research to study the physiological and pharmacological effects of amylin and its analogs. It is used in:
Chemistry: To study peptide synthesis and modification techniques.
Biology: To investigate the role of amylin in glucose metabolism and insulin sensitivity.
Medicine: To explore potential therapeutic applications for metabolic disorders such as diabetes.
Industry: As a reference standard in the development of peptide-based drugs
Mecanismo De Acción
Acetyl-Amylin (8-37) (mouse, rat) exerts its effects by selectively inhibiting the amylin receptor, which is a complex of the calcitonin receptor and receptor activity-modifying proteins. This inhibition affects glucose uptake and glycogen deposition in muscle tissue, enhancing insulin sensitivity and altering lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Amylin (8-37): A truncated analog of native amylin that inhibits insulin-related glucose uptake.
Pramlintide: An amylin analog used as a therapeutic agent for diabetes.
Cagrilintide: A long-acting amylin analog used for weight management
Uniqueness
Acetyl-Amylin (8-37) (mouse, rat) is unique due to its specific truncation and acetylation, which confer selective inhibition of the amylin receptor and distinct pharmacological properties. This makes it a valuable tool for studying the physiological and pharmacological effects of amylin and its analogs .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASKIUBUOYDGGF-VGIXQOHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229N43O44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3242.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
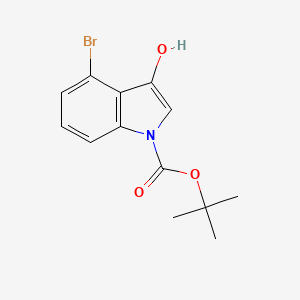
![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)
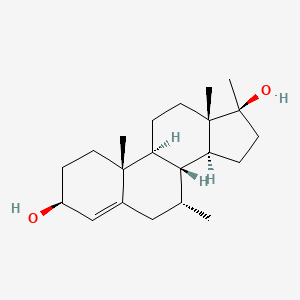

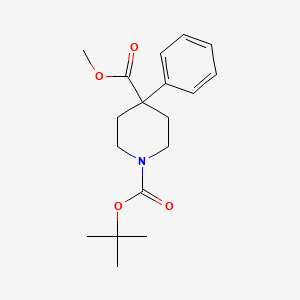
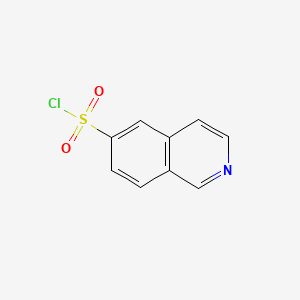
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/new.no-structure.jpg)
